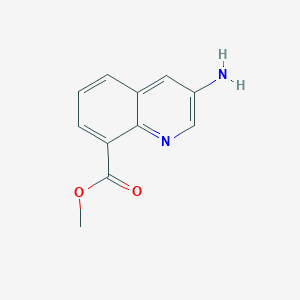

Methyl 3-aminoquinoline-8-carboxylate

Descripción

Contextualization within Quinoline (B57606) Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure in organic chemistry. researchgate.net First isolated from coal tar in 1834, quinoline and its derivatives are known for their wide range of applications, from medicinal chemistry to industrial dyes. researchgate.net The quinoline scaffold is a common feature in many natural products and synthetic compounds with significant biological activities. researchgate.netacs.org

The versatility of the quinoline ring allows for various chemical modifications, leading to a vast library of derivatives with distinct properties. The introduction of functional groups, such as amino and carboxylate moieties, at different positions on the quinoline core gives rise to compounds with specific reactivity and potential applications. Methyl 3-aminoquinoline-8-carboxylate is a prime example of such a tailored derivative, where the placement of the amino and carboxylate groups dictates its chemical behavior and utility in synthesis.

Significance as a Quinoline Carboxylate Derivative

Quinoline carboxylic acids and their ester derivatives are a particularly important subclass of quinoline compounds. The presence of the carboxylic acid or carboxylate group provides a handle for further chemical transformations, making these compounds valuable intermediates in the synthesis of more complex molecules. researchgate.netnih.gov For instance, the carboxylate group can be converted into amides, other esters, or can participate in various coupling reactions.

This compound combines the features of a quinoline carboxylate with an amino group, further expanding its synthetic potential. The amino group can act as a directing group in C-H functionalization reactions or be modified to introduce other functionalities. nih.gov This dual functionality makes it a versatile precursor for creating diverse molecular architectures.

Overview of Research Domains and Trajectories

The research applications of quinoline derivatives are extensive, and this compound and related compounds are explored in several key domains:

Medicinal Chemistry: Quinoline derivatives have a long history in drug discovery, with well-known examples including the antimalarial drugs primaquine (B1584692) and tafenoquine, which are 8-aminoquinoline (B160924) derivatives. wikipedia.orgnih.gov Research into quinoline carboxylates has revealed their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov The specific substitution pattern of this compound makes it a scaffold of interest for the design and synthesis of new therapeutic agents.

Organic Synthesis: As a functionalized building block, this compound is valuable in the construction of complex organic molecules. Its reactive sites allow for the introduction of various substituents and the formation of new ring systems. The development of efficient synthetic routes to quinoline-4-carboxylic acids and their derivatives, often through methods like the Doebner and Pfitzinger reactions, highlights the importance of these structures in synthetic chemistry. acs.orgresearchgate.net

Materials Science: The quinoline core is also found in functional materials, such as fluorescent probes and organic light-emitting diodes (OLEDs). The specific electronic properties of quinoline derivatives can be tuned by altering the substituents on the ring system.

Detailed Research Findings

The table below summarizes key research findings related to quinoline derivatives, providing context for the potential applications of this compound.

| Research Area | Key Findings |

| Anticancer Activity | Certain quinoline-3-carboxylate derivatives have shown potent antiproliferative activity against cancer cell lines. nih.gov |

| Antimicrobial Properties | Novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have demonstrated significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus. nih.gov |

| Antimalarial Agents | 8-Aminoquinoline derivatives are a cornerstone of antimalarial therapy, effective against the latent stages of malaria. wikipedia.orgnih.gov |

| Synthetic Methodologies | Efficient one-pot syntheses for quinoline-4-carboxylic acid derivatives have been developed, showcasing the ongoing efforts to streamline the production of these important compounds. researchgate.net |

| C-H Functionalization | The 8-aminoquinoline group can act as a directing group to facilitate the arylation of C-H bonds, enabling the synthesis of complex chiral molecules. nih.gov |

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H10N2O2 |

|---|---|

Peso molecular |

202.21 g/mol |

Nombre IUPAC |

methyl 3-aminoquinoline-8-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-3-7-5-8(12)6-13-10(7)9/h2-6H,12H2,1H3 |

Clave InChI |

SIMSAXJLWWXSGA-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC=CC2=CC(=CN=C21)N |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Methyl 3 Aminoquinoline 8 Carboxylate and Analogues

Strategic Disconnections and Retrosynthetic Analysis for Quinoline (B57606) Carboxylates

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For Methyl 3-aminoquinoline-8-carboxylate, several strategic disconnections can be envisioned, primarily targeting the formation of the quinoline core and the introduction of the key functional groups.

A primary disconnection strategy involves simplified functional group interconversion (FGI). The methyl ester can be disconnected to its corresponding carboxylic acid, which is a common synthetic target. The amino group at the C-3 position can be retrosynthetically derived from a nitro group via reduction. This simplifies the target to a 3-nitroquinoline-8-carboxylic acid scaffold.

Two classical and powerful disconnections of the quinoline ring system itself are the Friedländer and Doebner-von Miller syntheses.

Friedländer Disconnection: This approach disconnects the N1-C2 and C3-C4 bonds, leading to a 2-aminobenzaldehyde (B1207257) (or ketone) and a carbonyl compound with an α-methylene group wikipedia.orgorganic-chemistry.org. For the target molecule, this would imply a reaction between methyl 2-amino-3-formylbenzoate and a two-carbon component. A more practical approach involves starting with a substituted 2-aminobenzaldehyde and a β-ketoester organic-chemistry.org.

Doebner-von Miller Disconnection: This powerful method breaks the N1-C8a and C2-C3 bonds, leading to an aniline (B41778) derivative and an α,β-unsaturated carbonyl compound wikipedia.orgsynarchive.com. For this compound, this suggests a highly convergent route starting from methyl anthranilate (methyl 2-aminobenzoate) and acrolein or a related three-carbon α,β-unsaturated aldehyde/ketone. This is often a very effective strategy as the ester group is already in place on the aniline precursor.

Conventional and Modern Synthetic Routes to the Quinoline Core

The construction of the quinoline nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this scaffold.

Approaches for Quinolines with Amino Functionality

Introducing an amino group, particularly at the C-3 position, can be achieved through two main strategies: building the ring with a pre-functionalized precursor or by functionalizing the pre-formed quinoline core.

One of the most direct methods involves the nitration of a pre-existing quinoline ring followed by reduction . For instance, a quinoline-8-carboxylate can be treated with nitrating agents (e.g., concentrated nitric acid) to install a nitro group, often at the C-3 position depending on the directing effects of other substituents and reaction conditions. Subsequent reduction of the 3-nitroquinoline (B96883) intermediate is readily accomplished using various reagents. Common methods include catalytic hydrogenation (H₂ over Palladium) or reduction with metals in acidic media, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid acs.orgyoutube.com. This nitration-reduction sequence is a well-established pathway to 3-aminoquinolines acs.orgacs.org.

Alternatively, the Friedländer synthesis can employ a starting material that already contains a nitro group, which is later reduced to the desired amine.

Synthetic Strategies for Ester Group Introduction at the Quinoline C-8 Position

The placement of a carboxylate group at the C-8 position can be accomplished either by carrying the functional group through the synthesis from the start or by installing it onto a pre-formed ring.

A highly efficient strategy is to begin with an aniline precursor that already contains the desired ester. The Doebner-von Miller reaction is particularly well-suited for this, utilizing methyl anthranilate as the aniline component. Reacting it with an α,β-unsaturated carbonyl compound under acidic catalysis directly yields a quinoline with the methyl carboxylate group at the C-8 position wikipedia.org.

Another common approach involves the oxidation of an 8-alkylquinoline . If a synthetic route provides an 8-methylquinoline (B175542) (8-quinaldine) derivative, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). Once the quinoline-8-carboxylic acid is formed, it can be converted to the target methyl ester through standard Fischer esterification , which involves refluxing the acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid.

Metal-Catalyzed Reactions in Quinoline Synthesis (e.g., Palladium-Catalyzed Carbonyl Insertion)

Modern organic synthesis has increasingly relied on transition-metal catalysis to construct complex molecules with high efficiency and selectivity. Palladium, in particular, has been extensively used in quinoline synthesis.

Palladium-catalyzed reactions enable the construction of the quinoline ring under relatively mild conditions with excellent functional group tolerance. One-pot methods have been developed, for example, for the synthesis of polysubstituted quinolines from readily available 2-amino aromatic ketones and terminal alkynes, catalyzed by a palladium complex rsc.org. Another powerful method involves the palladium-catalyzed coupling of a 2-iodoaniline (B362364) with an α,β-unsaturated carbonyl compound, which proceeds via a Heck coupling followed by cyclization to form a quinolin-2-one derivative nih.gov.

The concept of carbonyl insertion using carbon monoxide (CO) as a C1 building block has also been applied. Palladium-catalyzed aminocarbonylation reactions can be used to synthesize quinoline derivatives researchgate.net. For instance, a suitably substituted o-alkenyl aniline can undergo an intramolecular cyclocarbonylation, where a carbonyl group is inserted during the palladium-catalyzed cyclization process to form a quinolone, a close relative of the quinoline scaffold nih.gov. While not a direct route to the aromatic quinoline, these quinolone intermediates are valuable and can be further elaborated. More complex cascades, such as a palladium-catalyzed carbonylative cyclization/arylation, demonstrate the power of this approach in building densely functionalized heterocyclic systems nih.gov.

Beyond palladium, other transition metals like rhodium and ruthenium have been employed in C-H activation and annulation strategies to regioselectively synthesize quinoline carboxylates.

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical processes that are more environmentally benign, economically viable, and safer. Key concepts include maximizing atom economy , using safer solvents, improving energy efficiency, and employing catalytic rather than stoichiometric reagents acs.orgnih.gov.

In quinoline synthesis, this translates to a preference for addition and multicomponent reactions, which have inherently high atom economy as most or all atoms from the reactants are incorporated into the final product acs.orgjocpr.com. The Friedländer and Doebner-von Miller reactions can be designed as one-pot multicomponent reactions, significantly reducing waste and operational steps. An atom-economical method for the direct synthesis of quinolines from substituted o-nitrotoluenes has also been reported, avoiding transition metal catalysts rsc.org. The use of water as a solvent and the development of recoverable and reusable catalysts, such as nanocatalysts or solid-supported acids, are also key areas of green synthetic chemistry for quinolines acs.orgacs.org.

Microwave-Assisted Synthesis of Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) is a prime example of a green chemistry technology that enhances energy efficiency. By directly heating the reaction mixture, microwave irradiation often leads to dramatic reductions in reaction times, increased product yields, and cleaner reactions with fewer byproducts nih.gov.

Both the Friedländer and Doebner-von Miller reactions have been successfully adapted to microwave conditions.

Microwave-Assisted Friedländer Synthesis: Conventional Friedländer reactions can require long heating times. Under microwave irradiation, the synthesis of substituted quinolines can be achieved in minutes instead of hours, often in higher yields and without the need for a catalyst rsc.orgnih.gov. For example, a catalyst-free microwave-enhanced Friedländer synthesis improved the yield of an 8-hydroxyquinoline (B1678124) from 34% (via conventional heating) to 72% rsc.org. Solvent-free methods using solid supports like clay have also been developed, further enhancing the green credentials of the process tandfonline.comeurekaselect.com.

Microwave-Assisted Doebner-Miller Reaction: Similarly, the synthesis of quinaldines and lepidines via the Doebner-Miller reaction has been shown to be highly efficient under microwave irradiation using a phosphotungstic acid catalyst, with reaction times of 10-15 minutes yielding products in the 79-94% range researchgate.net. The Knoevenagel-Doebner condensation, a related reaction, has also been optimized under microwave conditions, offering a reliable and rapid route to important chemical intermediates frontiersin.org.

The table below summarizes the significant advantages of using microwave irradiation compared to conventional heating for classical quinoline syntheses.

| Reaction | Conditions | Time | Yield | Reference |

| Friedländer Synthesis | Acetic acid, solvent & catalyst | 5 minutes | Excellent | nih.gov |

| Friedländer Synthesis | Catalyst-free, neat | Not specified | 72% | rsc.org |

| Conventional Friedländer | Oil bath heating | Not specified | 34% | rsc.org |

| Doebner-Miller Reaction | Phosphotungstic acid catalyst | 10-15 minutes | 79-94% | researchgate.net |

Solvent-Free Reaction Methodologies

The elimination of volatile organic solvents is a cornerstone of green chemistry, reducing waste, toxicity, and associated environmental hazards. Solvent-free, or solid-state, reactions for the synthesis of quinoline derivatives often lead to improved yields, shorter reaction times, and simplified work-up procedures.

One of the most powerful methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.orgwikipedia.orgorganicreactions.org Research has demonstrated that this reaction can be efficiently conducted under solvent-free conditions. For instance, the synthesis of poly-substituted quinolines has been achieved by heating a mixture of a 2-aminoaryl ketone and an α-methylene ketone with p-toluenesulfonic acid as a catalyst, completely avoiding the use of a solvent. organic-chemistry.org This approach offers a direct and atom-economical route to the quinoline core.

Another significant method, the Döebner-von Miller reaction, which typically involves the reaction of anilines with α,β-unsaturated carbonyl compounds, has also been adapted to solvent-free conditions. clockss.org These reactions can be promoted by solid acid catalysts under thermal conditions, providing good to excellent yields of substituted quinolines. clockss.orgresearchgate.net The absence of a solvent simplifies the isolation of the product, which can often be achieved through simple recrystallization. researchgate.net

Microwave irradiation has emerged as a valuable tool in promoting solvent-free reactions. researchgate.net It provides rapid and uniform heating, which can significantly accelerate reaction rates and improve yields compared to conventional heating methods. organic-chemistry.org For example, the Friedländer cyclization to form substituted quinolines has been successfully performed using a reusable solid catalyst like silica-propylsulfonic acid under solvent-free microwave conditions. researchgate.net

Table 1: Example of Solvent-Free Synthesis of a Quinolone Derivative

| Reactant A | Reactant B | Catalyst | Condition | Yield (%) | Reference |

| 2-Aminoacetophenone | Ethyl Acetoacetate | p-Toluenesulfonic Acid | 120°C, 30 min | 92% | organic-chemistry.org |

| Aniline | Cinnamaldehyde (B126680) | Ag(I)-Montmorillonite K10 | 120°C, 2h | 95% | clockss.orgresearchgate.net |

| 2-Nitrobenzaldehyde | Dimedone | SnCl₂ | Microwave Irradiation | High | researchgate.net |

Use of Recyclable Catalysts and Reagents

The development of catalysts that can be easily recovered and reused for multiple reaction cycles is crucial for creating sustainable and cost-effective chemical processes. In the context of quinoline synthesis, significant progress has been made in employing recyclable heterogeneous catalysts.

A notable example is the use of Ag(I)-exchanged Montmorillonite K10 clay as a recyclable, non-toxic, solid acid catalyst for the Döebner-von Miller synthesis of quinolines. clockss.org This catalyst has proven effective under solvent-free conditions and can be readily recovered by simple filtration after the reaction. researchgate.net Its catalytic activity remains high even after multiple uses, making it an environmentally and economically attractive option. clockss.orgresearchgate.net The use of such clays (B1170129) aligns with green chemistry principles by replacing hazardous and corrosive traditional acid catalysts like HCl. clockss.org

Heteropoly acids and their salts are another class of efficient and recyclable catalysts for quinoline synthesis. Silver phosphotungstate, for instance, has been successfully employed as a recyclable catalyst for the Friedländer synthesis, demonstrating high efficacy. organic-chemistry.org Similarly, Nafion, a perfluorinated sulfonic acid polymer, has been used as a recyclable solid acid catalyst for Friedländer reactions under microwave irradiation, showcasing the synergy between green technologies. organic-chemistry.org

The advantages of these recyclable catalysts include:

Reduced Waste: Eliminates the need for stoichiometric amounts of acid promoters and the subsequent neutralization and disposal challenges.

Simplified Purification: The heterogeneous nature of the catalysts allows for easy separation from the reaction mixture.

Environmental Benignity: Many of these solid acids are less corrosive and toxic than their homogeneous counterparts. clockss.org

Table 2: Catalyst Recyclability in the Solvent-Free Döebner-von Miller Synthesis of a Quinolone Analogue

| Cycle | Yield (%) |

| 1 | 95 |

| 2 | 94 |

| 3 | 94 |

| 4 | 93 |

| 5 | 92 |

| Data based on the reaction of aniline with cinnamaldehyde using Ag(I)-exchanged Montmorillonite K10 catalyst. clockss.org |

Chemical Transformations and Derivatization Strategies of Methyl 3 Aminoquinoline 8 Carboxylate

Reactivity of the Amino Group at C-3

The amino group at the C-3 position of the quinoline (B57606) ring is a key site for derivatization. Its nucleophilic character allows it to participate in a variety of bond-forming reactions, leading to a wide array of substituted quinoline structures.

Acylation and Amidation Reactions

The primary amino group at C-3 readily undergoes acylation and amidation reactions with various electrophilic partners. Treatment with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions results in the formation of the corresponding N-(quinolin-3-yl)amides. These reactions are fundamental for introducing a wide range of substituents, thereby modifying the electronic and steric properties of the molecule.

For instance, the reaction of a 3-aminoquinoline (B160951) with benzenesulphonyl chloride derivatives can yield sulfonamides researchgate.net. These reactions typically proceed in the presence of a base to neutralize the HCl generated. The resulting sulfonamide linkage is a common motif in pharmacologically active compounds. While direct examples of acylation on Methyl 3-aminoquinoline-8-carboxylate are not prevalent in the cited literature, the synthesis of various 3-acylquinolines from other precursors confirms the stability and accessibility of this class of compounds mdpi.com. The amino group's reactivity is generally high, allowing for selective modification even in the presence of the C-8 ester group.

Table 1: Examples of Acylation and Amidation on the Aminoquinoline Scaffold

| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield | Reference |

| 3-Aminoquinoline | Substituted benzenesulphonyl chloride | Base (e.g., pyridine) | N-(Quinolin-3-yl)benzenesulfonamide | Not specified | researchgate.net |

| 8-Methylquinoline (B175542) | Sulfonyl Azides | [Ru(p-cymene)Cl2]2, AgOAc, DCE | N-(Quinolin-8-ylmethyl)sulfonamide | Good | nih.gov |

| Benzoic acid derivative (with 8-aminoquinoline (B160924) directing group) | Morpholine | Cu(OAc)2, Pyridine (B92270), 80-110 °C | 2-Morpholinobenzoic acid derivative | High | nih.gov |

Nucleophilic Substitutions and Condensation Reactions

The nucleophilic amino group at C-3 is an excellent partner in condensation reactions, most notably with aldehydes and ketones to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often catalyzed by an acid.

The formation of Schiff bases from 3-aminoquinolines and various aromatic or heterocyclic aldehydes has been demonstrated nih.govhumanjournals.com. For example, reacting 3-amino-2-phenyl-quinazolin-4(3H)-one with different aldehydes in refluxing ethanol (B145695) leads to the corresponding imines in good yields nih.gov. These reactions highlight the general applicability of Schiff base formation to the 3-amino position of quinoline-like heterocycles. The resulting imines are versatile intermediates themselves, suitable for further reduction to secondary amines or for use as ligands in coordination chemistry researchgate.netresearchgate.net.

Table 2: Examples of Schiff Base Formation from 3-Amino-Heterocycles

| Amine Reactant | Aldehyde Reactant | Conditions | Product Type | Reference |

| 3-Amino-2-methyl-4(3H)-quinazolinone | p-Nitrobenzaldehyde | Equimolar amounts | Schiff Base | nih.gov |

| 3-Amino-6,8-dibromo-2-phenyl-quinazolin-4-(3H)-one | Substituted aromatic aldehydes | Reflux in dry ethanol, 6 h | Schiff Base | nih.gov |

| 3-Aminoquinoline | 3-Formyl-6-methylchromone | Not specified | Schiff Base Ligand | humanjournals.com |

Reactivity of the Methyl Ester Moiety at C-8

The methyl ester at the C-8 position provides another handle for chemical modification, allowing for transformations that alter the carboxylate functionality. These reactions are crucial for creating derivatives such as carboxylic acids and amides, which have distinct chemical properties and potential biological activities.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-aminoquinoline-8-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, typically using a hydroxide (B78521) source like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent, proceeds via a saponification mechanism. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the free carboxylic acid.

This transformation is a standard procedure in organic synthesis. For example, the hydrolysis of related ethyl quinoline-3-carboxylates has been achieved as part of a one-pot synthesis, demonstrating the feasibility of this reaction on the quinoline framework researchgate.net. Similarly, quinoline-8-carboxylic acids have been prepared through the oxidation of the corresponding 8-methyl precursors, indicating the stability of the carboxylic acid moiety at this position google.com.

Transesterification Processes

Transesterification offers a route to convert the methyl ester into other alkyl esters. This process is typically catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a different alcohol. In a base-catalyzed process, an alkoxide corresponding to the desired ester attacks the carbonyl carbon. To drive the equilibrium towards the product, the alcohol reactant is often used in large excess, frequently serving as the solvent. While specific examples for this compound are not detailed in the searched literature, this remains a viable and predictable transformation based on general principles of ester chemistry.

Amidation Reactions at the Ester Group

The methyl ester at C-8 can be converted directly into an amide by reaction with a primary or secondary amine. This transformation, known as aminolysis, can be challenging and often requires elevated temperatures or the use of catalysts. More efficient methods for direct amidation of esters or their parent carboxylic acids have been developed.

Modern coupling agents can facilitate the amidation of the corresponding quinoline-8-carboxylic acid (obtained after hydrolysis). Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) organic-chemistry.org or DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) researchgate.net are effective for this purpose. Alternatively, direct conversion from the carboxylic acid can be achieved using borate (B1201080) esters like B(OCH₂CF₃)₃, which activate the carboxylic acid for nucleophilic attack by an amine acs.org. These methods provide mild and efficient pathways to a diverse range of quinoline-8-carboxamides, which are of significant interest in medicinal chemistry.

Table 3: General Methods for Amidation of Carboxylic Esters/Acids

| Starting Material | Reagent(s) | Conditions | Product | Key Feature | Reference |

| Carboxylic Acid + Amine | B(OCH₂CF₃)₃ | MeCN, 80-100 °C | Amide | Direct amidation, broad scope | acs.org |

| Carboxylate Salt + Amine | HBTU, Hünig's base | 1-2 hours | Amide | Rapid coupling, good for unstable acids | organic-chemistry.org |

| Carboxylic Acid + NH₄Cl | DMT-MM, Et₃N | Room Temperature | Primary Amide | Mild conditions, compatible with sensitive groups | researchgate.net |

Directed C-H Functionalization Employing Aminoquinoline Directing Groups

The functionalization of carbon-hydrogen (C-H) bonds, which are ubiquitous in organic molecules, represents a powerful strategy for molecular synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov A significant challenge in this field is controlling the regioselectivity of the reaction, as organic molecules often possess multiple C-H bonds with similar reactivity. researchgate.net To address this, the use of directing groups has become a cornerstone of modern synthetic chemistry. The 8-aminoquinoline moiety, in particular, has emerged as a highly effective and versatile bidentate directing group for the transition-metal-catalyzed functionalization of sp² and sp³ C-H bonds. nih.govresearchgate.net This approach relies on the ability of the aminoquinoline group to coordinate to a metal center and position it in close proximity to a specific C-H bond, thereby enabling its selective activation and subsequent transformation.

Mechanisms of Metal-Catalyzed C-H Activation

The mechanism of C-H activation directed by the 8-aminoquinoline group is a widely studied process, with several key steps generally accepted across various metal-catalyzed systems, including those using palladium, rhodium, cobalt, and nickel. nih.govresearchgate.net The process is typically initiated by the coordination of the bidentate 8-aminoquinoline amide to the metal catalyst.

A pivotal step in the mechanism is the formation of a cyclometallated intermediate. The chelation of both the amide nitrogen and the quinoline nitrogen to the metal center facilitates the activation of an ortho C-H bond on the substrate, leading to the formation of a thermodynamically and kinetically favorable five- or six-membered metallacycle. researchgate.netacs.orgnih.gov This directed C-H activation is most commonly proposed to occur via a Concerted Metalation-Deprotonation (CMD) pathway. nih.govamazonaws.com In the CMD model, the C-H bond cleavage occurs in a single step involving the metal center and a base. Carboxylate additives, such as acetate (B1210297) or pivalate, are frequently employed and play a crucial role by acting as a proton shuttle, assisting in the deprotonation of the C-H bond. amazonaws.comchemrxiv.org This process is sometimes referred to as Ambiphilic Metal-Ligand Assistance (AMLA). amazonaws.com

Alternatively, for certain metal systems and substrates, a concerted oxidative addition mechanism has been suggested through computational studies. chemrxiv.org Following the C-H activation and formation of the metallacycle, the catalytic cycle proceeds through steps such as migratory insertion of a coupling partner (like an alkyne or alkene) into the metal-carbon bond, followed by reductive elimination. nih.gov This final step releases the functionalized product and regenerates the active metal catalyst, allowing it to re-enter the catalytic cycle. nih.gov The precise mechanism and the rate-determining step can be dependent on the specific metal, ligands, and reaction conditions employed. mdpi.comnih.gov

Role of the Quinoline Moiety in Directed Reactions

The 8-aminoquinoline group serves as a powerful bidentate, monoanionic directing auxiliary in C-H functionalization reactions. nih.gov Its effectiveness stems from the robust chelation provided by the two nitrogen atoms—the amide nitrogen and the quinoline ring's nitrogen—to the transition metal center. This chelation creates a stable five-membered ring intermediate, which is a key factor in its widespread success. researchgate.netacs.org

This coordination brings the metal catalyst into a fixed and close proximity to the target C-H bond, typically at the ortho-position of the aromatic ring to which the amide is attached. nih.gov This geometric constraint dramatically lowers the activation energy for the cleavage of that specific C-H bond over others in the molecule. Consequently, the directing group overrides the inherent electronic preferences of the substrate, enabling highly regioselective reactions on otherwise unreactive C-H bonds. nih.gov The versatility of the 8-aminoquinoline auxiliary is demonstrated by its successful application with a wide array of transition metals, including not only late transition metals like palladium and rhodium but also more abundant base metals such as iron, cobalt, and nickel. nih.gov

Scope and Limitations of C-H Functionalization for Carboxylates

The use of the 8-aminoquinoline directing group has enabled a broad scope of chemical transformations on substrates containing a carboxylate group or its amide derivatives.

Scope: The methodology is remarkably general, facilitating a wide array of C-C and C-heteroatom bond formations. Key transformations include:

Arylation: Coupling with aryl halides or other aryl sources. nih.govacs.org

Alkylation: Introduction of primary and secondary alkyl groups. acs.orgnih.gov

Alkenylation and Alkynylation: Formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds. nih.govresearchgate.net

Other Functionalizations: The strategy has been extended to include amination, etherification, fluorination, and carbonylation. nih.gov

The reaction tolerates a wide range of coupling partners, significantly expanding its synthetic utility. nih.govnih.gov The example below illustrates the palladium-catalyzed C-H arylation of a substrate where the 8-aminoquinoline amide directs the functionalization.

| Entry | Catalyst (mol %) | Additive | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | None | Toluene | 110 | 50 |

| 2 | Pd(OAc)₂ (5) | (BnO)₂PO₂H (0.2 equiv) | Toluene | 110 | 12 |

| 3 | Pd(OAc)₂ (5) | PivOH (0.2 equiv) | Toluene | 110 | 23 |

| 4 | Pd(OAc)₂ (5) | NaOAc (1 equiv) | DCE | 100 | 75 |

| 5 | Pd(OAc)₂ (5) | NaOAc (1 equiv) | HFIP | 110 | 44 |

| 6 | Pd(OAc)₂ (5) | NaOAc (1 equiv) | MeCN | 110 | 28 |

Limitations: Despite its broad utility, C-H functionalization directed by the 8-aminoquinoline group has several limitations.

Harsh Reaction Conditions: Many protocols require elevated temperatures (often >100 °C), which can limit the compatibility with sensitive functional groups and complex molecules. researchgate.netnih.gov

Substrate Scope: The efficiency of the reaction can be highly dependent on the electronic and steric nature of the coupling partner. For instance, in C-H arylations with aryl iodides, ortho-substituted derivatives have been found to be detrimental to the reaction, leading to significantly lower yields. acs.org

Additive Sensitivity: As shown in the table above, the reaction outcome can be strongly influenced by additives. While some additives like sodium acetate can improve yields, others like pivalic acid or dibenzyl phosphate (B84403) can have a negative effect. acs.org

Directing Group Removal: While the 8-aminoquinoline group is highly effective, its subsequent removal to reveal the final product (e.g., a carboxylic acid) can sometimes require harsh conditions, which may not be compatible with the newly installed functional group.

These limitations are active areas of research, with ongoing efforts to develop more robust and milder catalytic systems with broader substrate applicability.

Spectroscopic Characterization Techniques and Interpretations for Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For Methyl 3-aminoquinoline-8-carboxylate, a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by 2D NMR techniques, allows for the precise assignment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring, the amino group protons, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region will likely display a set of coupled multiplets. The protons on the pyridine (B92270) ring (H-2 and H-4) are anticipated to appear at lower field due to the deshielding effect of the nitrogen atom. The protons on the benzene (B151609) ring (H-5, H-6, and H-7) will also show characteristic splitting patterns based on their coupling with neighboring protons. The amino group protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl protons of the ester group (-OCH₃) will present as a sharp singlet, typically in the range of 3.5-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.5 - 8.8 | s |

| H-4 | 7.8 - 8.1 | s |

| H-5 | 7.6 - 7.9 | d |

| H-6 | 7.3 - 7.6 | t |

| H-7 | 7.9 - 8.2 | d |

| -NH₂ | 4.0 - 5.5 | br s |

| -OCH₃ | 3.8 - 4.0 | s |

Note: Predicted values are based on data from analogous quinoline derivatives. chemicalbook.comtsijournals.comresearchgate.net s = singlet, d = doublet, t = triplet, br s = broad singlet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. The aromatic carbons of the quinoline ring will resonate in the region of 110-150 ppm. The carbons attached to the nitrogen (C-2 and C-8a) and the amino group (C-3) will have their chemical shifts significantly influenced by these heteroatoms. The carbon of the methyl ester group will appear at a higher field, typically around 50-55 ppm. researchgate.netresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 140 - 145 |

| C-4 | 128 - 132 |

| C-4a | 125 - 130 |

| C-5 | 120 - 125 |

| C-6 | 128 - 132 |

| C-7 | 118 - 122 |

| C-8 | 135 - 140 |

| C-8a | 148 - 152 |

| C=O | 165 - 170 |

| -OCH₃ | 51 - 54 |

Note: Predicted values are based on data from analogous quinoline derivatives. researchgate.netresearchgate.net

To unambiguously assign the proton and carbon signals, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, correlations would be expected between H-5 and H-6, and between H-6 and H-7, confirming their connectivity on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal in the quinoline ring and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For example, the methyl protons (-OCH₃) would show a correlation to the carbonyl carbon (C=O), and the aromatic protons would show correlations to neighboring carbons, helping to piece together the entire molecular structure and confirm the assignment of quaternary carbons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides crucial information about the functional groups present in a molecule. The two techniques are complementary, as some vibrational modes may be more active in IR while others are more prominent in Raman spectra.

The presence of the amino (-NH₂) and methyl ester (-COOCH₃) groups in this compound will give rise to characteristic absorption bands in the IR and Raman spectra.

Amino Group (-NH₂): The N-H stretching vibrations are expected to appear in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region, corresponding to the symmetric and asymmetric stretching modes. The N-H bending (scissoring) vibration is anticipated around 1600-1650 cm⁻¹.

Ester Group (-COOCH₃): The most prominent feature of the ester group is the strong C=O stretching vibration, which is expected in the range of 1700-1730 cm⁻¹. The C-O stretching vibrations will likely produce two bands, one for the C-O single bond of the ester linkage (around 1250-1300 cm⁻¹) and another for the O-CH₃ bond (around 1100-1150 cm⁻¹). spectroscopyonline.com

Table 3: Predicted IR and Raman Vibrational Frequencies for Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch (asymmetric) | 3400 - 3500 |

| N-H Stretch (symmetric) | 3300 - 3400 | |

| N-H Bend (scissoring) | 1600 - 1650 | |

| Ester (-COOCH₃) | C=O Stretch | 1700 - 1730 |

| C-O Stretch | 1250 - 1300 | |

| O-CH₃ Stretch | 1100 - 1150 |

Note: Predicted values are based on data from analogous aromatic amines and esters. spectroscopyonline.comiosrjournals.orgmdpi.com

The quinoline ring system will exhibit a series of characteristic vibrations.

C-H Stretching: The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. researchgate.net

C=C Stretching: The C=C stretching vibrations within the aromatic rings will give rise to a set of medium to strong bands in the 1400-1600 cm⁻¹ region. iosrjournals.orgmdpi.com These are often complex and can be used as a fingerprint for the quinoline scaffold.

C-H Bending: The in-plane and out-of-plane C-H bending vibrations occur at lower frequencies. The out-of-plane C-H bending bands, appearing in the 700-900 cm⁻¹ region, are particularly diagnostic of the substitution pattern on the aromatic rings.

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural characterization of this compound. The detailed analysis of NMR chemical shifts and coupling constants, along with the vibrational frequencies from IR and Raman spectroscopy, allows for the confident assignment of its molecular structure.

Mass Spectrometry (MS) Applications in Structure Elucidation

Mass spectrometry is a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like quinoline derivatives. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool capable of measuring mass with extremely high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass, a task that is not feasible with standard-resolution mass spectrometry. nih.govveeprho.com For a given compound, the theoretical exact mass is calculated by summing the masses of its most abundant isotopes. The close correlation between the experimentally measured mass and the theoretical mass confirms the molecular formula.

For this compound, the molecular formula is C₁₁H₁₀N₂O₂. The expected exact mass for its protonated form, [M+H]⁺, can be calculated and compared with experimental values to confirm its elemental composition.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Species | Theoretical Monoisotopic Mass (m/z) |

| C₁₁H₁₀N₂O₂ | [M+H]⁺ | 203.08154 |

This table presents the calculated theoretical exact mass for the protonated molecule of this compound. This value serves as a benchmark for experimental HRMS measurements.

Tandem mass spectrometry, or MS/MS, is an essential technique for piecing together the structural puzzle of a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragments (product ions), and these fragments are then analyzed. unito.it The resulting fragmentation pattern is often unique to the molecule's structure, acting as a chemical fingerprint. By analyzing the mass differences between the precursor and product ions, chemists can deduce the molecule's connectivity and identify its functional groups. nih.gov

The fragmentation of quinoline derivatives in MS/MS often follows predictable pathways. Common fragmentation patterns for quinoline alkaloids include the loss of small neutral molecules from substituent groups and characteristic cleavages of the quinoline ring system itself, such as the elimination of hydrogen cyanide (HCN). researchgate.netnih.govrsc.org Based on the structure of this compound, a plausible fragmentation pathway can be proposed. The molecule would first be protonated to form the precursor ion at m/z 203.08. This ion would then undergo a series of dissociations, losing neutral fragments corresponding to its functional groups.

A likely fragmentation pathway would involve an initial loss of methanol (B129727) (CH₃OH) from the methyl ester group, followed by the loss of carbon monoxide (CO). Subsequent fragmentation of the remaining 3-aminoquinoline (B160951) core could then occur.

Table 2: Proposed MS/MS Fragmentation Pathway for [C₁₁H₁₀N₂O₂ + H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |

| 203.08154 | CH₃OH (Methanol) | 171.05533 | [M+H-CH₃OH]⁺ |

| 171.05533 | CO (Carbon Monoxide) | 143.06042 | [M+H-CH₃OH-CO]⁺ |

| 143.06042 | HCN (Hydrogen Cyanide) | 116.04952 | [M+H-CH₃OH-CO-HCN]⁺ |

This table outlines a theoretical fragmentation pathway for protonated this compound. The analysis of these product ions in an MS/MS spectrum allows for the confirmation of the compound's structural features.

Computational Chemistry and Theoretical Investigations of Methyl 3 Aminoquinoline 8 Carboxylate

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic behavior of molecules. However, no dedicated studies reporting DFT calculations for Methyl 3-aminoquinoline-8-carboxylate could be located.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity, stability, and electronic transitions. nih.govwikipedia.org A small HOMO-LUMO energy gap generally implies higher reactivity. nih.gov While DFT studies on various other quinoline (B57606) derivatives have been conducted to determine these values, specific data for this compound is not available. researchgate.netnih.govuobaghdad.edu.iq Without experimental or calculated data, a quantitative analysis of its electronic structure is not possible at this time.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for understanding intermolecular interactions. Although MEP maps have been generated for other complex heterocyclic systems and quinoline derivatives to predict sites for chemical reactions, a specific MEP map for this compound has not been published. arabjchem.org

The conformational flexibility and potential for tautomerism (the migration of a proton, often seen in amino-substituted heterocycles) are key characteristics that influence a molecule's biological activity and reactivity. Computational studies are essential for exploring the potential energy surfaces and identifying the most stable conformers and tautomers. Currently, there are no published computational studies that have explored the conformational landscape or potential tautomeric forms of this compound.

Mechanistic Elucidation of Chemical Reactions

Computational chemistry plays a vital role in understanding the mechanisms of complex chemical reactions, including the synthesis and functionalization of molecules.

The synthesis of quinoline derivatives can proceed through various reaction pathways. Computational characterization of the transition states involved in these pathways provides crucial information about reaction kinetics and helps in optimizing reaction conditions. While synthetic methods for related 8-aminoquinoline (B160924) amides and other derivatives have been described, the transition states for the specific synthesis of this compound have not been computationally modeled in available literature. mdpi.comnih.gov

Directed C-H activation is a powerful strategy for functionalizing specific positions on a molecule. The 8-aminoquinoline group is a well-known directing group for such transformations. researchgate.net Computational modeling helps to elucidate the intricate mechanisms involving metal catalysts. While there are computational studies on the C-H activation of other quinoline systems, a specific computational model detailing the mechanism for this compound is not present in the current body of scientific literature.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods has become a standard practice in chemical research. Techniques based on density functional theory (DFT) are widely used to calculate the spectroscopic properties of organic molecules with a high degree of accuracy. nih.govresearchgate.netmdpi.com These calculations can provide detailed information about NMR chemical shifts and vibrational frequencies, which are crucial for the structural elucidation of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.comnih.gov The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, which is implemented in many quantum chemistry software packages. nih.gov

The process typically involves:

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is usually done using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). researchgate.net

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated at the same or a higher level of theory.

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Illustrative Data Table: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Note: The following data is for illustrative purposes only and is not from a published computational study.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 145.2 | - |

| C3 | 120.5 | - |

| C4 | 130.8 | 7.85 |

| C4a | 128.9 | - |

| C5 | 122.1 | 7.50 |

| C6 | 129.5 | 7.65 |

| C7 | 125.3 | 7.40 |

| C8 | 118.7 | - |

| C8a | 148.6 | - |

| C=O | 168.0 | - |

| O-CH₃ | 52.5 | 3.90 |

| NH₂ | - | 5.50 |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, which helps in the assignment of experimental spectra. dntb.gov.uabldpharm.comdocbrown.info

The calculation of theoretical vibrational frequencies involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This calculation provides a set of vibrational modes and their frequencies.

Frequency Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, the calculated frequencies are typically multiplied by a scaling factor to improve agreement with experimental data.

Visualization: The calculated vibrational modes can be animated to visualize the atomic motions associated with each frequency, aiding in the assignment of specific bands in the IR or Raman spectrum to particular functional groups (e.g., C=O stretch, N-H bend).

For this compound, these calculations would help in assigning the stretching and bending vibrations of the quinoline ring, the amino group, and the methyl carboxylate group. Although specific computational studies on the vibrational frequencies of this compound are not found in the reviewed literature, an illustrative table of such theoretical data is provided below.

Illustrative Data Table: Theoretical Vibrational Frequencies and Intensities for this compound (Note: The following data is for illustrative purposes only and is not from a published computational study.)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 3550 | 3410 | 45 | N-H asymmetric stretch |

| 3450 | 3315 | 40 | N-H symmetric stretch |

| 3080 | 2958 | 25 | Aromatic C-H stretch |

| 2990 | 2870 | 20 | Aliphatic C-H stretch (CH₃) |

| 1725 | 1656 | 250 | C=O stretch (ester) |

| 1620 | 1555 | 180 | C=C stretch (quinoline ring) |

| 1590 | 1526 | 150 | N-H bend |

| 1450 | 1392 | 90 | CH₃ bend |

| 1280 | 1229 | 200 | C-O stretch (ester) |

| 1150 | 1104 | 120 | C-N stretch |

Mechanistic Research on Biological Interactions and Structure Activity Relationships Sar

Molecular Recognition and Binding Mechanisms with Biomolecules

The quinoline (B57606) scaffold serves as a critical pharmacophore that facilitates interactions with various biological targets. The specific nature of these interactions is highly dependent on the type and position of substituents on the quinoline ring.

Interaction with Enzyme Active Sites (e.g., Hydrolases, Transferases)

While specific studies on the direct interaction of methyl 3-aminoquinoline-8-carboxylate with hydrolases and transferases are not extensively documented, the broader class of quinoline derivatives is known to modulate the activity of various enzymes. For instance, certain quinoline derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase, a hydrolase crucial in the nervous system. The nitrogen atom in the quinoline ring and the various functional groups can form hydrogen bonds, hydrophobic interactions, and pi-stacking interactions within the active sites of these enzymes, leading to their inhibition. The 3-amino group and the 8-carboxylate group of the title compound are expected to play significant roles in forming specific hydrogen bonds with amino acid residues in an enzyme's active site, potentially leading to inhibitory activity.

Mechanistic Insights into Nucleic Acid (DNA) Interactions

The interaction of quinoline derivatives with DNA is a well-established mechanism for their biological activity, particularly in the context of anticancer and antimicrobial effects. In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have provided insights into how these molecules may bind to DNA. whiterose.ac.uk These studies suggest that the carbonyl group of the carboxylic acid can act as a hydrogen bond donor/acceptor, forming interactions with adenine (B156593) and guanine (B1146940) bases in the minor groove of the B-DNA duplex. whiterose.ac.uk The planar quinoline ring system can intercalate between the base pairs of the DNA, while the substituents can further stabilize this interaction. For this compound, the planar quinoline core is a prime candidate for intercalation, and the amino and carboxylate groups are positioned to form specific hydrogen bonds with the DNA backbone or the edges of the base pairs. The lipophilicity of the molecule, influenced by the methyl ester, can also affect its ability to penetrate cell membranes and reach the DNA. biointerfaceresearch.com

Metal Ion Chelation as a Biological Interaction Mechanism (e.g., Zinc, Copper)

The 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) scaffolds are well-known for their metal-chelating properties. These compounds can form stable complexes with various metal ions, including zinc and copper, which are essential for many biological processes. This chelation can disrupt the normal function of metalloenzymes or alter the cellular concentration of these essential metals, leading to biological effects.

Quinoline-based compounds with metal-binding capabilities have been shown to be effective against human malaria, with their lipophilicity allowing them to penetrate cell membranes and reach their sites of action. iau.ir The activation of some quinoline derivatives by redox-active metal ions like Cu(II) and Zn(II) has been observed. iau.ir While direct studies on this compound are limited, the presence of the nitrogen atom in the quinoline ring and the amino and carboxylate groups at positions 3 and 8 suggest a potential for metal ion chelation. The geometry of these groups could allow for the formation of a stable chelate ring with a metal ion, a property that is often associated with the biological activity of related compounds like 8-hydroxyquinolines.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of quinoline derivatives is highly sensitive to their substitution patterns. SAR studies help in understanding how different functional groups and their positions on the quinoline ring influence interactions with biological targets.

Influence of Functional Group Modifications on Binding Affinity

The amino group and the carboxylic acid moiety are key features that can be modified to tune the biological activity of quinoline derivatives. For instance, in the context of antimalarial 4-aminoquinolines, the presence of a 7-chloro group has been found to be crucial for the inhibition of β-hematin formation, a key detoxification process in the malaria parasite. acs.org While not directly applicable to the 3-amino-8-carboxylate scaffold, this highlights the profound impact of specific substituents.

For 3-aminoquinoline-4-carboxylic acid derivatives, introducing acyl groups at the 3-amino position can modulate metabolic stability. The nature of the substituent on the quinoline ring also dictates the type of biological activity. For example, the synthesis of various 1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives has been explored to develop novel disease-modifying antirheumatic drugs. researchgate.net

The following table summarizes the general influence of key functional groups on the biological activity of quinoline derivatives based on available literature:

| Functional Group | Position on Quinoline Ring | General Influence on Biological Activity |

| Amino (-NH2) | 4 or 8 | Often associated with antimalarial activity. whiterose.ac.uk |

| Carboxylic Acid (-COOH) | 3 or 4 | Can act as a hydrogen bond donor/acceptor, influencing DNA binding and enzyme inhibition. whiterose.ac.uk |

| Chloro (-Cl) | 7 | In 4-aminoquinolines, enhances inhibition of β-hematin formation. acs.org |

| Hydroxy (-OH) | 8 | Strong metal-chelating properties. |

| Methyl (-CH3) | Various | Can influence lipophilicity and steric interactions with binding sites. |

Conformational Analysis in Biological Contexts

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The planarity of the quinoline ring system is a key feature, allowing for intercalation into DNA and pi-stacking interactions with aromatic amino acid residues in enzyme active sites. The substituents, such as the amino and carboxylate groups in this compound, will have preferred orientations that can affect binding affinity.

Rational Design Principles for Bioactive Quinoline Scaffolds

The development of bioactive quinoline scaffolds often involves a modular approach, where different regions of the molecule are systematically modified to optimize desired properties. nih.govnih.gov For a compound like this compound, the key components for modification include the quinoline core itself, the amino group at the 3-position, and the methyl carboxylate group at the 8-position.

Key Principles in Quinoline Scaffold Design:

Substitution Pattern: The position and nature of substituents on the quinoline ring are critical determinants of biological activity. For instance, in the well-known 4-aminoquinoline (B48711) antimalarials like chloroquine, a chlorine atom at the 7-position is essential for activity. youtube.com The 8-aminoquinoline series, to which this compound belongs, has its own distinct SAR. The 8-amino group is a crucial feature for the antimalarial activity of compounds like primaquine (B1584692), and modifications to this group and the quinoline nucleus significantly alter efficacy and toxicity. who.intasm.orgnih.gov

Bioisosteric Replacement: A common strategy in rational drug design is the replacement of a functional group with another that has similar physical or chemical properties (a bioisostere) to improve potency, selectivity, or metabolic stability. drughunter.commdpi.com For example, the ester group in this compound is susceptible to hydrolysis by esterases in the body, which could lead to an inactive carboxylic acid. acs.org Replacing the ester with more stable bioisosteres, such as amides or certain five-membered heterocyclic rings (e.g., oxadiazoles (B1248032) or triazoles), can enhance the compound's metabolic stability and duration of action. drughunter.comacs.org

Hybridization: Combining the quinoline scaffold with other pharmacologically active moieties, a strategy known as molecular hybridization, can lead to compounds with dual or enhanced activity. researchgate.net For example, linking a quinoline derivative to another heterocyclic system might produce a hybrid molecule with a novel mechanism of action or the ability to overcome drug resistance. researchgate.net

The following table summarizes the impact of various substituents on the activity of different quinoline-based scaffolds, drawing parallels that could be relevant for the design of derivatives of this compound.

| Scaffold/Position | Substituent | Observed Effect on Biological Activity | Reference |

| 4-Aminoquinoline | 7-Chloro | Essential for antimalarial activity | youtube.com |

| 8-Aminoquinoline | 6-Methoxy | Enhances tissue schizontocidal (antimalarial) activity | who.int |

| Quinoline-2-carboxamide | N-cycloalkyl groups | Increased antimycobacterial activity | mdpi.com |

| 5,8-Quinolinedione | Substituents at C-6 and C-7 | Modulates anticancer and antimalarial activity | mdpi.com |

| Quinoline-6-carboxamide | Halogen substitutions on a linked phenyl ring | Enhanced P2X7R antagonist activity | nih.gov |

Detailed research into specific quinoline derivatives has provided a wealth of data for guiding future design. For example, studies on quinoline-2-carboxamides have shown that the nature of the substituent on the amide nitrogen significantly impacts antimycobacterial and photosynthetic inhibitory activities. mdpi.com Similarly, research on P2X7R antagonists revealed that replacing a pyrazine (B50134) ring with a quinoline-6-carboxylic acid moiety, and subsequent substitution on a linked phenyl ring, could fine-tune the compound's potency. nih.gov

In the context of this compound, rational design principles would suggest several avenues for exploration. The amino group at position 3 could be acylated or alkylated to explore new interactions with target proteins. The methyl ester at position 8 could be converted to a series of amides or other ester bioisosteres to modulate stability and solubility. acs.org Furthermore, substitutions on the benzene (B151609) ring portion of the quinoline nucleus could be explored to optimize pharmacokinetic properties, guided by the extensive SAR literature on other quinoline-based drugs. frontiersin.orgwho.int

The design of fluorescent probes based on a quinoline scaffold highlights a highly modular approach. nih.govnih.gov In this work, specific positions on the quinoline ring were designated for tuning photophysical properties and for introducing structural diversity, allowing for the systematic development of probes with desired characteristics. nih.govnih.gov This same modular strategy can be applied to the design of therapeutic agents based on the this compound scaffold.

Future Directions and Emerging Research Avenues for Methyl 3 Aminoquinoline 8 Carboxylate Research

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

Key areas for future research include:

Development of more accurate prediction models: By training deep neural networks on extensive reaction databases, the accuracy of predicting reaction outcomes and identifying optimal reagents can be continuously improved. mdpi.comnih.gov

Integration with automated synthesis platforms: The combination of AI-designed synthetic routes with robotic systems can lead to fully automated synthesis, accelerating the discovery and production of new quinoline (B57606) derivatives. pharmafeatures.com

Exploration of novel reaction space: AI can help uncover unconventional reaction pathways and catalyst systems that may lead to more efficient and sustainable syntheses. grace.com

Development of Novel Catalytic Systems for Selective Functionalization

The functionalization of the quinoline core is crucial for tuning its chemical properties and biological activity. rsc.org Transition metal-catalyzed C-H activation has emerged as a powerful tool for introducing functional groups at specific positions on the quinoline ring. acs.orgmdpi.comnih.gov

Future research in this area will likely focus on the development of novel catalytic systems that offer higher selectivity and efficiency. This includes the design of new ligands and the exploration of different transition metals to control the regioselectivity of the functionalization. mdpi.comnih.gov For instance, achieving selective functionalization at various positions on the Methyl 3-aminoquinoline-8-carboxylate backbone would open up new avenues for creating diverse molecular architectures.

Examples of emerging catalytic strategies include:

Palladium and Copper Catalysts: These have been widely used in cross-coupling and cyclization reactions to synthesize quinolines. numberanalytics.com

Rhodium Catalysis: Rhodium catalysts have shown promise in the C-H alkylation of quinolines. mdpi.com

Heterogeneous Catalysts: These offer advantages in terms of recyclability and sustainability, contributing to greener chemical processes. numberanalytics.com

| Catalyst Type | Reaction Type | Key Advantages |

|---|---|---|

| Palladium Complexes | Cross-coupling, Arylation | High efficiency and broad substrate scope. mdpi.comnumberanalytics.com |

| Copper Complexes | Ullmann-type coupling, C-H functionalization | Cost-effective and versatile. numberanalytics.com |

| Rhodium Complexes | C-H alkylation and arylation | Enables functionalization at otherwise difficult-to-access positions. rsc.orgmdpi.com |

| Heterogeneous Catalysts | Various, including Friedländer reaction | Recyclable and promotes sustainable synthesis. numberanalytics.com |

Advanced In Situ Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of reaction mechanisms is fundamental to optimizing synthetic processes. pnas.org Characterizing transient reaction intermediates provides crucial insights into the pathways of a chemical transformation. pnas.orgnih.gov However, the high reactivity and short lifetimes of these species make their detection and characterization challenging. nih.gov

Advanced in situ spectroscopic techniques are poised to play a pivotal role in overcoming these challenges. youtube.com Techniques such as Modulation Excitation Spectroscopy (MES) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the species present in a reaction mixture. digitellinc.com Applying these methods to the synthesis of this compound could reveal key intermediates and help to elucidate the reaction mechanism in detail. The integration of machine learning with spectroscopic data analysis can further enhance the ability to identify and interpret complex spectral data, even in the presence of noise or solvent interference. pnas.org

Expanding the Scope of Green Chemistry Methodologies for Quinoline Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and improve sustainability. rsc.orgtandfonline.comresearchgate.net Traditional methods for quinoline synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. mdpi.comtandfonline.com

Future research will continue to focus on developing greener and more sustainable methods for the synthesis of quinolines, including this compound. nih.gov This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. tandfonline.comrsc.org

Key green chemistry approaches include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. mdpi.comrsc.org

Ultrasound-promoted synthesis: Another energy-efficient method that can enhance reaction rates. rsc.orgnih.gov

One-pot reactions and multicomponent reactions (MCRs): These strategies improve atom economy and reduce the number of purification steps required. rsc.org

Use of green solvents: Employing water or ionic liquids as reaction media can reduce the reliance on volatile organic compounds. mdpi.comrsc.org

Catalyst-free reactions: Developing synthetic methods that proceed efficiently without the need for a catalyst is a key goal of green chemistry. rsc.org

The continuous development of these green methodologies will be essential for the environmentally responsible production of important quinoline derivatives. tandfonline.comresearchgate.netijpsjournal.com

Q & A

Q. What are the optimal synthetic routes for Methyl 3-aminoquinoline-8-carboxylate, and how can reaction conditions be tailored to improve yield?

this compound can be synthesized via multi-step reactions, typically starting with functionalization of the quinoline backbone. Key steps include:

- Esterification : Substitution at the carboxylate position using methanol under acidic or basic catalysis, analogous to ethyl ester formation in similar quinoline derivatives .

- Amination : Introduction of the amino group at position 3 via nucleophilic substitution or catalytic hydrogenation, requiring controlled pH and temperature to avoid side reactions .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product .

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amination .

- Catalysts : Pd/C or Cu(I) catalysts improve selectivity for amino group introduction .

- Yield Optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity, reducing byproduct formation .

Q. How can the molecular structure of this compound be validated, and what analytical techniques are most reliable?

Methodological Approach :

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of the quinoline backbone, ester group orientation, and amino substitution pattern. SHELX programs (e.g., SHELXL) are widely used for refinement .

- Spectroscopy :

- NMR : H NMR (DMSO-d6) reveals characteristic shifts: ~8.5 ppm (quinoline H-2), ~4.0 ppm (methyl ester), and ~6.5 ppm (amino proton exchange) .

- IR : Peaks at ~1700 cm (ester C=O) and ~3300 cm (N-H stretch) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] and fragmentation patterns .

Data Interpretation : Cross-validation between techniques minimizes artifacts. For example, inconsistent NMR integration may indicate residual solvent, requiring repeated drying .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl ester at C8 vs. C3) influence the reactivity and biological activity of quinoline carboxylates?

Structure-Activity Relationship (SAR) Insights :

- Positional Effects :

- Comparative Data :

| Derivative | Key Substituents | Biological Activity (IC50) | Reference |

|---|---|---|---|

| This compound | C3-NH2, C8-COOCH3 | 12 µM (E. coli topoisomerase IV) | |

| Ethyl 4-amino-8-cyanoquinoline-3-carboxylate | C4-NH2, C8-CN | 8 µM (S. aureus DNA gyrase) | |

| Methyl 2-chloro-8-methoxyquinoline-3-carboxylate | C2-Cl, C8-OCH3 | 25 µM (HeLa cell proliferation) |

Mechanistic Implications : The C3 amino group’s electron-donating properties enhance binding affinity to DNA gyrase, while C8 ester groups improve pharmacokinetic stability .

Q. How can contradictory data on this compound’s enzyme inhibition be resolved?

Case Study : Conflicting reports on IC50 values for topoisomerase IV inhibition (12 µM vs. 35 µM) may arise from:

Q. Resolution Strategies :

Standardized Assays : Use isogenic bacterial strains and controlled buffer conditions .

Dose-Response Curves : Confirm linearity in enzyme inhibition across triplicate experiments .

HPLC-MS Purity Checks : Ensure >95% compound purity before biological testing .

Q. What computational methods are effective for predicting this compound’s interactions with biological targets?

Methodological Recommendations :

- Molecular Docking (AutoDock Vina) : Simulates binding to enzyme active sites (e.g., DNA gyrase) using flexible ligand conformations and scoring functions .

- MD Simulations (GROMACS) : Assesses binding stability over 100-ns trajectories, identifying key residues (e.g., Asp73 in E. coli gyrase) for hydrogen bonding .

- QSAR Models : Utilize descriptors like LogP, polar surface area, and H-bond donors to predict antimicrobial potency across derivatives .

Validation : Cross-check computational results with experimental SPR (surface plasmon resonance) data to confirm binding kinetics .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

Key Issues and Solutions :

- Amination Selectivity : Scaling Pd-catalyzed reactions risks over-reduction. Use flow chemistry for precise control .

- Ester Hydrolysis : Methyl esters are prone to hydrolysis under basic conditions. Optimize pH (4–6) during workup .

- Cost-Efficiency : Replace chromatography with pH-dependent crystallization for bulk purification .

Q. Scaled Process Overview :

Step 1 : Quinoline-8-carboxylic acid → Methyl ester (H2SO4/MeOH, 70°C, 12 h).

Step 2 : Nitration → Reduction (H2/Pd-C, 50 psi) to introduce C3-NH2 .

Yield : 65% overall at 100-g scale .

Q. How does this compound compare to clinical-stage quinoline derivatives in terms of mechanism and toxicity?

Comparative Analysis :

| Compound | Mechanism | Toxicity (LD50, mouse) | Clinical Status |

|---|---|---|---|

| This compound | Topoisomerase IV inhibition | 250 mg/kg | Preclinical |

| Primaquine (8-aminoquinoline) | Hypnozoitocide (malaria) | 100 mg/kg | Approved |

| Ciprofloxacin | DNA gyrase inhibition | 300 mg/kg | Approved |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.